2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate
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Overview
Description
2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate is a chemical compound with the molecular formula C9H15N3O5. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate typically involves the nitration of 2,2-dimethylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Benzimidazoles: Formed by substitution reactions.
Scientific Research Applications
2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbenzimidazole: Lacks the nitro group but shares the core benzimidazole structure.
5-Nitrobenzimidazole: Contains the nitro group but lacks the dimethyl substitution.
2,2-Dimethyl-5-nitrobenzimidazole: Similar structure but without the trihydrate form.
Uniqueness
2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate is unique due to the presence of both the dimethyl and nitro groups, as well as the trihydrate form. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
306935-58-0 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitrobenzimidazole;hydrate |
InChI |
InChI=1S/C9H9N3O2.H2O/c1-9(2)10-7-4-3-6(12(13)14)5-8(7)11-9;/h3-5H,1-2H3;1H2 |
InChI Key |
FKNKWBPMSONJSO-UHFFFAOYSA-N |
SMILES |
CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C.O.O.O |
Canonical SMILES |
CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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